3-Ethoxyspiro[3.5]nonan-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethoxyspiro[3.5]nonan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-2-13-10-8-9(12)11(10)6-4-3-5-7-11/h10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBLIJIHGZFOLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(=O)C12CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Derivatization of 3 Ethoxyspiro 3.5 Nonan 1 One Scaffolds
Reactivity Profiles of the Spiro[3.5]nonan-1-one Core
The chemical behavior of 3-Ethoxyspiro[3.5]nonan-1-one is dominated by the interplay between the electrophilic carbonyl carbon and the nucleophilic α-carbons, as well as the characteristics of the strained cyclobutane (B1203170) ring and the more flexible cyclohexane (B81311) ring.
The ketone functionality is a primary site for nucleophilic attack. The carbonyl carbon is electrophilic and readily reacts with a variety of nucleophiles. This allows for the conversion of the ketone into other functional groups or for the extension of the carbon skeleton. Common transformations include the reduction to a secondary alcohol, 3-ethoxyspiro[3.5]nonan-1-ol, using hydride reagents. uni.lu
The ethoxy group, as part of an enol ether system on the cyclobutane ring, is susceptible to hydrolysis under acidic conditions, which would lead to the corresponding β-dicarbonyl compound. This reactivity provides a route to modify the cyclobutane portion of the scaffold.
| Reaction Type | Nucleophile/Reagent | Resulting Functional Group | Description |
| Reduction | Hydride (e.g., NaBH₄) | Secondary Alcohol | The ketone is reduced to the corresponding alcohol, introducing a new stereocenter. |
| Grignard Reaction | Organomagnesium Halides (R-MgX) | Tertiary Alcohol | A new carbon-carbon bond is formed at the carbonyl carbon, yielding a tertiary alcohol. |
| Wittig Reaction | Phosphorus Ylides (Ph₃P=CR₂) | Alkene | The carbonyl oxygen is replaced with a carbon unit, forming an exocyclic double bond. |
| Imine Formation | Primary Amines (R-NH₂) | Imine | The ketone reacts with a primary amine to form a carbon-nitrogen double bond. |
| Enamine Formation | Secondary Amines (R₂NH) | Enamine | Reaction with a secondary amine yields an enamine, a key intermediate for α-alkylation. |
The table above outlines potential nucleophilic addition reactions at the ketone of the this compound core.
While the carbonyl group itself is electrophilic, the adjacent α-carbons on the cyclohexanone (B45756) ring can be rendered nucleophilic by deprotonation to form an enolate. This enolate intermediate is a powerful nucleophile that can react with a wide range of electrophiles, enabling functionalization at the C2 and C9 positions of the spiro[3.5]nonan-1-one core.
The formation of the enolate can be controlled to achieve regioselectivity. The use of a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the kinetic enolate (at the less substituted α-carbon, if applicable), whereas thermodynamic conditions (stronger bases, higher temperatures) favor the more substituted, stable enolate. These enolates can then undergo reactions such as alkylation, halogenation, and acylation. The spirocyclic nature of the core can influence the stereochemical outcome of these reactions by sterically hindering the approach of the electrophile from one face of the molecule. nih.gov
Strategies for Further Derivatization of Spiroketones
The foundational reactivity of the spiroketone core opens pathways to a diverse array of more complex molecular architectures, including advanced carbon skeletons and novel heterocyclic systems.
The enolate derived from this compound can serve as a nucleophile in aldol (B89426) condensation reactions. By reacting the enolate with an aldehyde or another ketone, a new carbon-carbon bond is formed, leading to a β-hydroxy ketone adduct. This reaction is a cornerstone of synthetic chemistry for building molecular complexity. Subsequent dehydration of the aldol adduct can yield an α,β-unsaturated ketone, which introduces further reactive handles into the molecule for conjugate addition reactions. This strategy allows for the elaboration of the spiro[3.5]nonane skeleton with a wide variety of substituents.
The spiroketone scaffold is a versatile precursor for the synthesis of spiro-heterocycles, which are prominent motifs in many biologically active compounds. nih.govmdpi.com
Spirolactones: A key transformation for converting a cyclic ketone into a lactone (a cyclic ester) is the Baeyer-Villiger oxidation. nih.gov Treatment of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), can induce the insertion of an oxygen atom adjacent to the carbonyl group, yielding a spirolactone. The regioselectivity of this reaction is determined by the migratory aptitude of the neighboring carbon atoms.
Spiroamines and Spiro-N-Heterocycles: The ketone can be converted into a spiro-amine via reductive amination. This involves the initial formation of an imine or enamine with a primary or secondary amine, respectively, followed by reduction with an agent like sodium cyanoborohydride (NaBH₃CN). Furthermore, the ketone can be a starting point for synthesizing more complex nitrogen-containing heterocycles. For instance, reaction with amino-alcohols can lead to spiro-oxazolidines, and the Beckmann rearrangement of the corresponding oxime can produce a ring-expanded spiro-lactam. researchgate.net The synthesis of spiro-hydantoin derivatives from spiroketones is also a documented strategy for creating novel heterocyclic structures. nih.gov
Other Heterocycles: Reactions with other bifunctional reagents can yield a variety of spiro-heterocycles. For example, reaction with 2-aminoethanethiol can produce spiro-thiazolidine derivatives. nih.gov These transformations significantly expand the chemical space accessible from the initial spiroketone scaffold.
| Target Heterocycle | Key Reagents/Reaction | Description |
| Spirolactone | Peroxy acid (e.g., m-CPBA) / Baeyer-Villiger Oxidation | Insertion of an oxygen atom adjacent to the carbonyl group. |
| Spiro-amine | Amine (RNH₂) + Reducing Agent (e.g., NaBH₃CN) / Reductive Amination | Conversion of the ketone to a secondary or tertiary amine. |
| Spiro-lactam | Hydroxylamine, then Acid / Beckmann Rearrangement | Ring expansion of the cyclohexanone via rearrangement of the oxime. |
| Spiro-oxazolidine | Amino-alcohol / Condensation | Formation of a five-membered ring containing both oxygen and nitrogen. |
| Spiro-thiazolidine | Amino-thiol / Condensation | Formation of a five-membered ring containing both sulfur and nitrogen. nih.gov |
The table above summarizes key synthetic routes to transform the ketone of this compound into various heterocyclic systems.
Controlling the regioselectivity and stereoselectivity of reactions is crucial for synthesizing specific, well-defined derivatives.
Regioselectivity: As mentioned, the formation of either the kinetic or thermodynamic enolate from the cyclohexanone ring provides regiocontrol for subsequent electrophilic additions. In reactions like the Baeyer-Villiger oxidation, the migratory aptitude of the α-carbons dictates which C-C bond is cleaved and where the oxygen atom is inserted, leading to one of two possible lactone regioisomers.
Stereoselectivity: The spiro carbon atom of this compound is a stereocenter, rendering the molecule chiral. wikipedia.org Reactions on the prochiral ketone can lead to the formation of new stereocenters. For example, the reduction of the ketone can produce two diastereomeric alcohols. The facial selectivity of nucleophilic attack on the carbonyl can be influenced by the steric hindrance imposed by the spirocyclic system. The use of chiral reagents or catalysts can be employed to favor the formation of a single diastereomer or enantiomer, which is a critical consideration in the synthesis of complex target molecules.
Rearrangement Reactions of Spiro[3.5]nonan-1-ones
The spiro[3.5]nonan-1-one scaffold, characterized by a four-membered cyclobutane ring fused to a six-membered cyclohexane ring through a spirocyclic carbon, possesses inherent ring strain. This strain, particularly within the cyclobutane moiety, can serve as a driving force for a variety of skeletal rearrangements, leading to the formation of more stable fused bicyclic systems. While specific studies on the rearrangement of this compound are not extensively documented in publicly available literature, the reactivity of analogous spirocyclic ketones provides a strong basis for predicting their chemical transformations. These rearrangements are typically promoted by acid catalysis (both Brønsted and Lewis acids) or photochemical conditions and can result in ring expansions, ring contractions, or other complex skeletal reorganizations.
One of the most anticipated rearrangement pathways for spiro[3.5]nonan-1-ones involves the expansion of the cyclobutane ring to form a more stable bicyclo[4.3.0]nonane (hydrindane) system. This type of transformation is often driven by the release of ring strain associated with the four-membered ring.
Acid-Catalyzed Rearrangements:
Treatment of spiro ketones with protic or Lewis acids can induce carbocation-mediated rearrangements. For the spiro[3.5]nonan-1-one skeleton, protonation of the carbonyl oxygen would be followed by a 1,2-alkyl shift, leading to ring expansion. For instance, the acid-catalyzed rearrangement of a related spiro wikipedia.orgresearchgate.netdec-6-en-2-one has been shown to yield an octalone system, demonstrating the feasibility of such skeletal reorganizations in spirocyclic compounds.
A plausible mechanism for the acid-catalyzed rearrangement of a generic spiro[3.5]nonan-1-one to a bicyclo[4.3.0]nonan-2-one is depicted below:
Protonation of the carbonyl oxygen: This enhances the electrophilicity of the carbonyl carbon.
Migration of a C-C bond of the cyclobutane ring: The bond between the spiro carbon and an adjacent carbon of the cyclobutane ring migrates to the carbonyl carbon. This relieves the ring strain of the four-membered ring and forms a five-membered ring, resulting in a tertiary carbocation.
Deprotonation: Loss of a proton yields the more stable, fused bicyclo[4.3.0]nonan-2-one.
The presence of a 3-ethoxy group, as in this compound, could potentially influence the regioselectivity of this rearrangement, although specific studies are needed to confirm this.
Lewis Acid-Mediated Skeletal Rearrangements:
Lewis acids are also effective in promoting skeletal rearrangements of spirocyclic systems. For example, substituted spiro[4.5]deca-tetraenes have been shown to undergo a novel and selective skeletal rearrangement to generate indene (B144670) derivatives when treated with aluminum chloride (AlCl₃). rsc.org This highlights the potential for Lewis acids to induce significant structural changes in spiro compounds, which could be applicable to the spiro[3.5]nonane framework, potentially leading to indane or hydrindane derivatives.
| Starting Material | Lewis Acid | Product | Yield |
| Substituted spiro[4.5]deca-tetraene | AlCl₃ | Indene derivative | High to excellent |
Table 1: Example of a Lewis acid-mediated skeletal rearrangement of a spiro compound. rsc.org
Tiffeneau-Demjanov Type Ring Expansion:
Another potential rearrangement pathway involves a Tiffeneau-Demjanov-type ring expansion. This reaction sequence typically involves the conversion of a ketone to a β-amino alcohol, followed by treatment with nitrous acid to generate a diazonium ion. The subsequent loss of nitrogen gas is accompanied by a 1,2-alkyl shift, leading to a ring-expanded ketone.
For this compound, this would involve the following hypothetical steps:
Conversion of the ketone to the corresponding cyanohydrin, followed by reduction to the 1-(aminomethyl)spiro[3.5]nonan-1-ol derivative.
Treatment with nitrous acid (e.g., from NaNO₂ and HCl) to form the diazonium salt.
Loss of N₂ and concomitant migration of one of the cyclobutane ring carbons to expand the cyclohexane ring, yielding a bicyclo[4.4.0]decanone derivative.
The Tiffeneau–Demjanov rearrangement is known for its efficiency in one-carbon ring expansions of cycloalkanes. wikipedia.org
| Reactant Type | Reagents | Product Type |
| 1-Aminomethyl-cycloalkanol | Nitrous acid | Ring-expanded cycloketone |
Table 2: General transformation in a Tiffeneau–Demjanov rearrangement. wikipedia.org
Spectroscopic and Advanced Characterization Methodologies for Spiro 3.5 Nonan 1 One Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For a molecule like 3-Ethoxyspiro[3.5]nonan-1-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed to unambiguously assign all proton and carbon signals and confirm the connectivity of the spirocyclic system.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides information about the chemical environment and connectivity of protons in a molecule. In the case of a substituted spiro[3.5]nonan-1-one, the spectrum would be expected to show distinct signals for the protons on the cyclobutane (B1203170) and cyclohexane (B81311) rings, as well as for the substituent, in this instance, the ethoxy group. The chemical shifts (δ) are influenced by the proximity of electronegative atoms (like the carbonyl and ether oxygens) and the rigid spirocyclic structure.
For the analog, Spiro[3.5]nonan-1-one , the ¹H NMR spectrum would lack the signals for the ethoxy group. The protons on the cyclobutane ring adjacent to the carbonyl group would appear at a lower field compared to the other methylene (B1212753) protons of the rings due to the deshielding effect of the C=O group.
Representative ¹H NMR Data for Spiro[3.5]nonan-1-one:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 2.80 - 2.70 | m | 2H | Protons on C2 (cyclobutane) |
| 2.20 - 2.10 | m | 2H | Protons on C4 (cyclobutane) |
| 1.80 - 1.50 | m | 10H | Protons on cyclohexane ring |
Note: This is a generalized representation. Actual spectra may show more complex splitting patterns.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule. For this compound, one would expect to see a signal for the carbonyl carbon at a significantly downfield chemical shift (typically > 200 ppm). The spiro carbon, being a quaternary carbon, would also have a characteristic chemical shift. The carbons of the ethoxy group and the two rings would appear in distinct regions of the spectrum.
In the case of the analog Spiro[3.5]nonan-1-one , the spectrum would be simpler, lacking the two signals corresponding to the ethoxy group.
Representative ¹³C NMR Data for Spiro[3.5]nonan-1-one:
| Chemical Shift (ppm) | Carbon Type | Assignment |
| ~215 | C=O | C1 (carbonyl) |
| ~60 | C | C5 (spiro carbon) |
| ~45 | CH₂ | C2 (cyclobutane) |
| ~35 | CH₂ | C4 (cyclobutane) |
| ~25-30 | CH₂ | Carbons of cyclohexane ring |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms in complex molecules.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the same spin system. For a spiro[3.5]nonan-1-one derivative, this would help to trace the connectivity of protons on the cyclobutane and cyclohexane rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of carbon signals based on the known assignments of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (like the carbonyl and spiro carbons) and for piecing together the different fragments of the molecule. For this compound, HMBC would be instrumental in confirming the position of the ethoxy group on the cyclobutane ring through long-range correlations between the ethoxy protons and the carbons of the cyclobutane ring.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be suitable for the analysis of a relatively volatile compound like this compound. The gas chromatogram would indicate the purity of the sample, while the mass spectrometer would provide the mass spectrum of the compound. The fragmentation pattern observed in the mass spectrum is a fingerprint of the molecule and can be used to confirm its structure. For a spiro[3.5]nonan-1-one system, characteristic fragmentation pathways would likely involve cleavages of the cyclobutane and cyclohexane rings.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₁₁H₁₈O₂), HRMS would be able to confirm this molecular formula by providing a measured mass that is very close to the calculated theoretical mass.
Calculated vs. Expected HRMS Data for this compound:
| Ion | Calculated Exact Mass | Expected HRMS Result (example) |
| [M+H]⁺ | 183.1385 | 183.1383 |
| [M+Na]⁺ | 205.1204 | 205.1201 |
This high degree of accuracy is invaluable for confirming the identity of a newly synthesized compound and distinguishing it from other compounds with the same nominal mass.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For a compound like this compound, the IR spectrum would be dominated by characteristic absorptions from its ketone and ether functionalities, as well as the hydrocarbon framework.
The most prominent feature is the carbonyl (C=O) stretching vibration of the cyclobutanone (B123998) ring. Saturated acyclic ketones typically show a strong absorption band around 1715 cm⁻¹. However, the C=O stretching frequency is highly sensitive to ring strain. stackexchange.com In cyclobutanone, the bond angles are compressed from the ideal 120° of an sp²-hybridized carbon to approximately 90°, leading to a significant increase in the stretching frequency. stackexchange.commasterorganicchemistry.com This is because the smaller ring forces more s-character into the C-O sigma bond, strengthening it and requiring more energy to stretch. stackexchange.com Therefore, the C=O stretch for the spiro[3.5]nonan-1-one system is expected to appear at a higher wavenumber, typically in the range of 1780-1750 cm⁻¹.
Another key functional group is the ethoxy C-O-C ether linkage. Ethers display a characteristic C-O stretching band in the fingerprint region of the spectrum, generally between 1250 and 1050 cm⁻¹. specac.com This band is often strong and can be used to confirm the presence of the ethoxy substituent.
Finally, the spirocyclic alkane framework gives rise to C-H stretching and bending vibrations. The C(sp³)-H stretching vibrations from the cyclohexane and cyclobutane rings are expected just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range. masterorganicchemistry.com Methylene (-CH₂-) scissoring (bending) vibrations usually appear around 1465 cm⁻¹. libretexts.org
Table 1: Characteristic IR Absorption Bands for this compound Systems This table presents expected values based on analogous structures.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O (Ketone) | Stretching | 1780 - 1750 | Strong |
| C-O-C (Ether) | Stretching | 1250 - 1050 | Strong |
| C(sp³)-H | Stretching | 2950 - 2850 | Medium-Strong |
| -CH₂- | Bending (Scissoring) | ~1465 | Medium |
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov For spiro[3.5]nonan-1-one systems, this technique can provide unequivocal proof of the spirocyclic structure, including exact bond lengths, bond angles, and the conformation of the cyclohexane and cyclobutane rings. tandfonline.commdpi.com
The process requires growing a suitable single crystal of the compound. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to construct an electron density map, from which the atomic positions can be determined. nih.gov Key information obtained includes:
Connectivity and Constitution: Confirms the spiro-junction and the positions of all substituents, such as the ethoxy group.
Molecular Geometry: Provides precise measurements of all bond lengths and angles. For instance, it would confirm the near 90° angles within the cyclobutanone ring and the typical chair or boat conformation of the cyclohexane ring.
Stereochemistry: If the molecule is chiral (e.g., due to other substitutions), X-ray crystallography using specific techniques can determine the absolute configuration of stereocenters.
Crystal Packing: Reveals how molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonds or van der Waals forces that influence the solid-state properties. mdpi.com
While a specific crystal structure for this compound is not publicly available, analysis of other spiro compounds demonstrates the power of this technique. nih.govtandfonline.commdpi.comresearchgate.net The data generated allows for the unambiguous assignment of the molecular structure where other spectral methods might be inconclusive. tandfonline.com
Table 2: Example Crystallographic Data Parameters for a Spiro Compound Data shown are hypothetical examples to illustrate typical parameters obtained from an X-ray diffraction experiment.
| Parameter | Example Value | Description |
|---|---|---|
| Crystal System | Monoclinic | The crystal lattice system. |
| Space Group | P2₁/c | The symmetry group of the crystal. |
| a (Å) | 12.472 | Unit cell dimension. |
| b (Å) | 11.856 | Unit cell dimension. |
| c (Å) | 10.643 | Unit cell dimension. |
| β (°) | 99.83 | Unit cell angle. |
| Volume (ų) | 1550.7 | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
Chromatographic Techniques for Separation, Purity, and Reaction Monitoring
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for monitoring reaction progress, isolating products, and assessing the purity of compounds like this compound.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. For a moderately polar compound like this compound, reversed-phase HPLC would be the method of choice. jocpr.com In this mode, the stationary phase is nonpolar (e.g., a C18-bonded silica (B1680970) column), and the mobile phase is a more polar solvent mixture, typically acetonitrile (B52724) and water or methanol (B129727) and water. nih.gov
Components are separated based on their relative polarity; less polar compounds interact more strongly with the nonpolar stationary phase and thus elute later, while more polar compounds are swept through the column more quickly by the polar mobile phase. HPLC is used to:
Assess Purity: A pure compound should ideally show a single, sharp peak. The presence of other peaks indicates impurities.
Monitor Reactions: By taking aliquots from a reaction mixture over time, HPLC can be used to track the disappearance of starting materials and the appearance of the product.
Quantify Components: With proper calibration, the area under an HPLC peak is proportional to the concentration of that component in the sample. researchgate.net
Table 3: Typical Reversed-Phase HPLC Parameters for Analysis of Spiroketones
| Parameter | Typical Setting/Value |
|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV (e.g., at 210 nm for carbonyls) |
| Column Temperature | 30-40 °C |
| Injection Volume | 5-20 µL |
Gas Chromatography (GC) is a separation technique used for volatile and thermally stable compounds. Given its molecular weight (182.26 g/mol ) and likely boiling point, this compound is well-suited for GC analysis. cymitquimica.com The sample is vaporized and injected into a column, and separation occurs based on the compound's boiling point and its interactions with the stationary phase lining the column.
GC is frequently coupled with Mass Spectrometry (GC-MS), providing a powerful two-dimensional analytical tool. GC separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component as it elutes, allowing for positive identification. GC-MS data is available for the parent compound spiro[3.5]nonan-1-one and its reduced alcohol form, spiro[3.5]nonan-1-ol, confirming the utility of this method for the compound class. nih.govspectrabase.com
Table 4: Typical Gas Chromatography (GC) Parameters
| Parameter | Typical Setting/Value |
|---|---|
| Column | Capillary column (e.g., DB-5, HP-5MS) |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split/Splitless |
| Inlet Temperature | 250 °C |
| Oven Program | Temperature gradient (e.g., 50 °C to 280 °C) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Size Exclusion Chromatography (SEC), also known as gel permeation chromatography, separates molecules based on their hydrodynamic volume (size) in solution. nih.gov The stationary phase consists of porous beads. Large molecules that cannot enter the pores are excluded and travel quickly through the column, eluting first. Smaller molecules can diffuse into the pores, extending their path through the column and causing them to elute later. nih.gov
This technique is primarily used for the analysis of large molecules such as polymers and biological macromolecules (e.g., proteins) with molecular weights in the thousands or millions of Daltons. nih.govresearchgate.net SEC is generally not a suitable or practical method for the analysis or purification of small molecules like this compound (MW ≈ 182 g/mol ). The separation mechanism of SEC does not provide adequate resolution for small molecules that can all readily access the pore network of the stationary phase. Techniques like HPLC or GC are far more effective for such compounds.
Applications in Organic Synthesis and Future Research Directions
3-Ethoxyspiro[3.5]nonan-1-one as a Versatile Building Block in Synthetic Chemistry
The reactivity of the ketone and the presence of the ethoxy group in this compound could theoretically allow for a range of chemical transformations, making it a potentially useful starting material for more complex molecules.
Construction of Complex Polycyclic and Fused Molecular Architectures
The synthesis of polycyclic and fused ring systems is a cornerstone of modern organic chemistry, often aimed at replicating the intricate structures of natural products. Spirocyclic ketones can serve as key precursors in reactions that build additional rings onto the core structure. For instance, the carbonyl group of this compound could undergo reactions such as aldol (B89426) condensations, Wittig reactions, or Grignard additions. The resulting products could then be subjected to intramolecular cyclization reactions to form fused or bridged polycyclic systems. The spirocyclic core would impart a distinct three-dimensional character to the final architecture.
Potential Synthetic Transformations for Polycyclic Systems
| Reaction Type | Potential Product Type |
|---|---|
| Intramolecular Aldol Condensation | Fused bicyclic systems |
| Ring-Closing Metathesis | Bridged or fused ring systems |
| Diels-Alder Reaction | Polycyclic adducts |
Intermediate in the Synthesis of Spirocyclic Scaffolds with Diverse Functionalities
The functional groups of this compound are ripe for modification to generate a library of spirocyclic compounds with varied functionalities. The ketone can be reduced to an alcohol, converted to an amine via reductive amination, or transformed into a variety of heterocyclic rings. The ethoxy group could potentially be cleaved to reveal a hydroxyl group, providing another point for functionalization. These transformations would yield a range of spiro[3.5]nonane derivatives suitable for further synthetic elaboration or for screening in biological assays.
Examples of Functional Group Interconversions
| Starting Functionality | Reagent/Condition | Resulting Functionality |
|---|---|---|
| Ketone | NaBH₄ | Secondary Alcohol |
| Ketone | NH₂R, NaBH₃CN | Secondary Amine |
| Ketone | Hydrazine, KOH | Methylene (B1212753) group (Wolff-Kishner) |
Contributions to Methodological Advancements in Synthetic Chemistry
The unique steric and electronic properties of spirocyclic ketones could be exploited in the development of novel synthetic methods.
Development of Novel Cyclization and Spiroannulation Strategies
Spiroannulation, the formation of a spirocyclic system, is a challenging but important transformation. While this compound is already a spirocycle, its framework could be utilized in the development of new methods to construct more complex spiro systems. For example, it could serve as a model substrate to test new reagents or catalytic systems designed for reactions on sterically hindered ketones. Additionally, ring expansion or contraction reactions of the cyclobutane (B1203170) or cyclohexane (B81311) rings could lead to novel spirocyclic systems that are otherwise difficult to access.
Progress in Stereoselective Synthesis of Spiro Compounds
The synthesis of single-enantiomer spiro compounds is of great interest, particularly for applications in medicinal chemistry. The ketone in this compound is prochiral, meaning that its reduction or reaction with a nucleophile can generate a new stereocenter. This makes it a potential substrate for the development of new asymmetric catalysts and reagents. Achieving high levels of stereocontrol in reactions involving such spirocyclic ketones would be a significant advancement in synthetic methodology.
Potential in Medicinal Chemistry Research as Scaffolds for Drug Discovery
Spirocyclic scaffolds are increasingly recognized for their potential in drug discovery. Their rigid, three-dimensional nature allows for a precise orientation of substituents to interact with biological targets, often leading to improved potency and selectivity compared to more flexible, linear molecules. The introduction of sp³-rich spirocenters can also improve physicochemical properties such as solubility and metabolic stability.
The spiro[3.5]nonane core of this compound could serve as a novel scaffold for the design of new therapeutic agents. By decorating the core with various functional groups, chemists could generate libraries of compounds for screening against a wide range of diseases. The inherent three-dimensionality of the scaffold would allow for the exploration of chemical space that is not accessible with traditional flat, aromatic scaffolds. Although no specific biological activities have been reported for this compound itself, the general class of spiro compounds has shown promise in various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. Future research could involve the synthesis of derivatives of this compound and the evaluation of their biological activities.
No Specific Research Found for this compound Future Perspectives
Following a comprehensive search for scientific literature and data, it has been determined that there is a notable absence of specific research pertaining to the future perspectives of the chemical compound this compound. While general information regarding spiro compounds is available, detailed studies focusing on the catalytic synthesis, sustainable routes, and computational design of this particular molecule are not presently documented in the public domain.
The investigation into "," with a specific focus on "Future Perspectives in this compound Chemistry," did not yield any targeted research findings. Consequently, the requested subsections on the "Exploration of New Catalytic and Sustainable Synthetic Routes" and "Advanced Computational Design for Rational Synthesis and Molecular Engineering" for this compound cannot be substantiated with current scientific evidence.
General chemical identifiers for this compound, such as its molecular formula (C₁₁H₁₈O₂) and molecular weight (182.26 g/mol ), are available from chemical suppliers. cymitquimica.com However, this information does not extend to in-depth research applications or future-oriented studies as outlined in the user's request. Broader searches on spiro compounds reveal their significance in various fields, including medicinal chemistry and materials science, due to their rigid structures and unique chemical properties. nih.govtaylorandfrancis.com This general relevance of the spiro scaffold does not, however, provide specific information for this compound.
Due to the lack of specific research, the creation of detailed, informative, and scientifically accurate content for the requested sections and subsections is not possible at this time. Any attempt to generate such an article would be speculative and not based on verifiable research findings.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 3-Ethoxyspiro[3.5]nonan-1-one?
Answer:
Two primary synthetic strategies are documented:
Intramolecular [4+2] Cycloaddition : 3-Ethoxycyclobutanone reacts with alkenes under catalytic conditions to form the spirocyclic core. This method emphasizes optimizing reaction temperature and solvent polarity to enhance regioselectivity and yield .
Ethoxyacetylene Coupling : Carbonyl chlorides (e.g., cyclohexanecarbonyl chloride) react with ethoxyacetylene, followed by cyclization. For example, 3-Ethoxy-7-methoxyspiro[3.5]non-2-en-1-one was synthesized with a 65% yield using this approach, requiring precise stoichiometry and inert atmospheric conditions .
Advanced: How can computational modeling resolve stereochemical ambiguities in spirocyclic compounds like this compound?
Answer:
Cremer-Pople puckering coordinates quantitatively define ring conformations by calculating amplitude (q) and phase (φ) parameters from crystallographic data. These parameters help distinguish between chair, boat, or twist-boat conformers in spiro systems. Software like SHELXL refines X-ray data to validate puckering models, while ORTEP-3 generates graphical representations of molecular geometry . For example, ring puckering in this compound derivatives can be analyzed to predict reactivity and stability .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : Proton NMR (δH) identifies ethoxy groups (e.g., δH 4.22–4.20 ppm for –OCH2CH3) and spirocyclic protons (δH 2.04–1.56 ppm) .
- X-ray Crystallography : SHELX software refines crystallographic data to resolve bond lengths and angles, with ORTEP-3 visualizing 3D structures .
- IR Spectroscopy : Stretching frequencies (e.g., C=O at ~1700 cm⁻¹) confirm ketone functionality .
Advanced: How do reaction conditions influence the stereochemical outcome in spiro compound synthesis?
Answer:
- Catalyst Selection : Palladium catalysts (e.g., in 2-azaspiro derivatives) direct regioselectivity during cyclization. For example, bulky ligands favor axial over equatorial substituents .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in cycloadditions, enhancing diastereomeric ratios .
- Temperature Control : Low temperatures (–20°C) minimize epimerization in intermediates, as seen in the synthesis of 7-methoxyspiro derivatives .
Basic: What functionalization reactions are feasible for this compound?
Answer:
- Reduction : Sodium borohydride reduces the ketone to a secondary alcohol, enabling further derivatization .
- Oxidation : Hydrogen peroxide converts the ethoxy group to a carbonyl, expanding ring size .
- Substitution : Alkyl halides introduce substituents at the spiro center, as demonstrated in palladium-catalyzed cross-coupling reactions .
Advanced: How can researchers address contradictions in crystallographic data for spiro compounds?
Answer:
- Multi-Software Validation : Cross-validate data using SHELX (for refinement) and PLATON (for symmetry checks) to detect twinning or disorder .
- Puckering Analysis : Apply Cremer-Pople parameters to reconcile discrepancies between experimental and computational models. For example, deviations in bond angles may arise from unaccounted puckering modes .
- High-Resolution Data : Collect data at synchrotron facilities (λ < 1 Å) to improve resolution for small-molecule crystals .
Basic: What are the key challenges in scaling up spiro compound synthesis?
Answer:
- Purification : Spiro compounds often require chromatographic separation due to stereoisomerism. Simulated moving bed (SMB) chromatography improves throughput .
- Yield Optimization : Batch-to-batch variability in cyclization steps necessitates Design of Experiments (DoE) to identify critical parameters (e.g., catalyst loading, reaction time) .
Advanced: How do electronic effects modulate the reactivity of this compound?
Answer:
- Electron-Withdrawing Groups : Substituents like methoxy (e.g., 7-methoxy derivatives) deactivate the ketone toward nucleophilic attack, altering reaction pathways .
- Conformational Rigidity : Spiro systems restrict rotational freedom, enhancing stereoelectronic effects. For example, axial substituents exhibit higher electrophilicity due to reduced steric hindrance .
Basic: What safety considerations apply when handling this compound?
Answer:
- Toxicity : Analogous spiro compounds (e.g., diazaspiro derivatives) show moderate acute toxicity (LD50 > 500 mg/kg in rodents), requiring proper PPE .
- Storage : Store at 0–6°C under inert gas (Ar/N₂) to prevent oxidation, as recommended for similar cyclic ketones .
Advanced: What strategies enable enantioselective synthesis of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
